2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid
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Overview
Description
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid is an organic compound that features a nitro group, a trifluoromethyl group, and a sulfanyl group attached to a benzoic acid core. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-(trifluoromethyl)thiophenol followed by a coupling reaction with 2-bromobenzoic acid. The nitration step introduces the nitro group, while the coupling reaction forms the sulfanyl linkage between the aromatic rings. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like palladium to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid and its derivatives involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and nitro groups but lacks the sulfanyl linkage.
4-Trifluoromethylthiophenol: Contains the trifluoromethyl and sulfanyl groups but lacks the benzoic acid moiety.
2-Nitrobenzoic acid: Contains the nitro and benzoic acid groups but lacks the trifluoromethyl and sulfanyl groups.
Uniqueness
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfanyl group provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4S/c15-14(16,17)8-5-6-12(10(7-8)18(21)22)23-11-4-2-1-3-9(11)13(19)20/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLQVAQMSZOUEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367076 |
Source
|
Record name | 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1545-75-1 |
Source
|
Record name | 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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